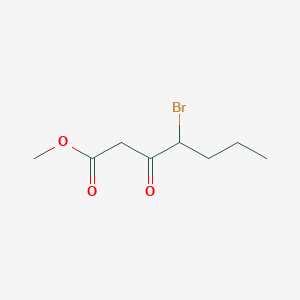

Methyl 4-bromo-3-oxoheptanoate

CAS No.: 292056-25-8

Cat. No.: VC14265486

Molecular Formula: C8H13BrO3

Molecular Weight: 237.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 292056-25-8 |

|---|---|

| Molecular Formula | C8H13BrO3 |

| Molecular Weight | 237.09 g/mol |

| IUPAC Name | methyl 4-bromo-3-oxoheptanoate |

| Standard InChI | InChI=1S/C8H13BrO3/c1-3-4-6(9)7(10)5-8(11)12-2/h6H,3-5H2,1-2H3 |

| Standard InChI Key | IYHYMBHPJIWZDT-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C(=O)CC(=O)OC)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 4-bromo-3-oxoheptanoate features a seven-carbon aliphatic chain with a ketone group at the third position, a bromine atom at the fourth position, and a methyl ester terminus. The molecular structure is defined by the following characteristics:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 237.09 g/mol |

| CAS Registry | 292056-25-8 |

| Purity (commercial) | ≥95% |

| Functional groups | Ketone, ester, bromide |

The bromine atom introduces electrophilic reactivity, while the ketone and ester groups participate in condensation and nucleophilic acyl substitution reactions.

Synthetic Methodologies

Bromination-Esterification Cascade

The most efficient route involves a two-step microreactor-based synthesis adapted from Wang et al. :

-

Bromination of diketene:

-

Esterification extension:

This method minimizes side reactions such as over-bromination or ester hydrolysis, which are common in batch reactors.

Alternative Pathways

-

Grignard addition: Reaction of methyl 3-oxoheptanoate with bromine in the presence of PBr yields the bromide.

-

Enolate bromination: Deprotonation of the ketone using LDA followed by bromine quenching provides moderate yields (65–75%) .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromine atom undergoes reactions with nucleophiles (e.g., amines, thiols), enabling carbon-heteroatom bond formation. For example:

This reactivity is exploited in synthesizing β-amino ketones for pharmaceutical applications.

Keto-Enol Tautomerism

The ketone group facilitates enolization under basic conditions, forming enolates that participate in aldol condensations. This property is critical for constructing cyclic frameworks in natural product synthesis .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Methyl 4-bromo-3-oxoheptanoate is a precursor to:

-

Anticancer agents: Brominated ketones inhibit proteasome activity in multiple myeloma cells.

-

Antiviral compounds: Incorporated into protease inhibitors targeting viral replication machinery .

Case Study: BTK Inhibitor Development

A 2023 study utilized methyl 4-bromo-3-oxoheptanoate to synthesize a fluorine-18-labeled Bruton’s tyrosine kinase (BTK) inhibitor for PET imaging. The bromine atom was replaced with via isotopic exchange, demonstrating the compound’s versatility in radiopharmaceuticals .

Future Directions

Green Chemistry Innovations

-

Solvent-free synthesis: Ionic liquids or mechanochemical methods could reduce ethyl acetate usage.

-

Catalytic bromination: Transition metal catalysts (e.g., CuBr) may enhance selectivity and yield .

Expanding Biomedical Applications

Ongoing research explores its use in:

-

Bioconjugation: Labeling proteins via bromine-thiol interactions.

-

Polymer chemistry: Synthesizing biodegradable polyesters with tunable thermal properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume